idarubicin hydrochloride

Leukemia Cytotoxicity IC50

Researchers requiring a potent anthracycline for AML studies often face inconsistent potency between batches. Idarubicin hydrochloride (4-demethoxydaunorubicin) eliminates this variability through its defined mechanism as a DNA topoisomerase II inhibitor with superior lipophilicity and cellular uptake. This guarantees reproducible dose-response curves in leukemia cell lines (HL60, MOLT-4, K562). - Achieves equipotent dosing at a 4:1 ratio vs. daunorubicin, enabling precise comparative experimental designs. - Active metabolite idarubicinol prolongs therapeutic effect, a unique feature among anthracyclines. - Supplied with ≥98% purity and comprehensive analytical documentation to support regulatory submissions.

Molecular Formula C26H28ClNO9
Molecular Weight 534 g/mol
Cat. No. B1257820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameidarubicin hydrochloride
Synonyms4 Demethoxydaunorubicin
4 Desmethoxydaunorubicin
4-Demethoxydaunorubicin
4-Desmethoxydaunorubicin
Hydrochloride, Idarubicin
Idarubicin
Idarubicin Hydrochloride
IMI 30
IMI-30
IMI30
NSC 256439
NSC-256439
NSC256439
Molecular FormulaC26H28ClNO9
Molecular Weight534 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl
InChIInChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H
InChIKeyJVHPTYWUBOQMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Idarubicin Hydrochloride: Enhanced Potency for AML Research


Idarubicin hydrochloride (4-demethoxydaunorubicin) is a second-generation anthracycline antibiotic that functions as a DNA topoisomerase II inhibitor [1]. It is the hydrochloride salt form of idarubicin, a semisynthetic derivative of daunorubicin, distinguished by the removal of the methoxy group at the C-4 position of the aglycone moiety [2]. This structural modification confers significantly increased lipophilicity and cellular uptake compared to its parent compound, resulting in greater in vitro and in vivo potency against leukemic cell lines and improved clinical efficacy in the treatment of acute myeloid leukemia (AML) and other hematological malignancies [3].

Topoisomerase II inhibitor for DNA damage studies
Elevated lipophilicity vs. daunorubicin for cellular uptake research
Reported potency in AML cell line models (HL60, MOLT-4, K562)

Idarubicin: Why Substitution Fails


The substitution of idarubicin hydrochloride with other anthracyclines like daunorubicin or doxorubicin is scientifically invalid due to critical differences in pharmacokinetics, pharmacodynamics, and clinical outcomes. Idarubicin's lack of a C-4 methoxy group results in a marked increase in lipophilicity, leading to faster and more extensive cellular uptake and retention [1]. This translates to a quantifiable potency difference, with idarubicin demonstrating an equipotent dose ratio of approximately 4:1 when compared to daunorubicin in AML treatment [2]. Furthermore, the primary metabolite, idarubicinol, retains significant antineoplastic activity and contributes to the drug's prolonged therapeutic effect, a feature not observed with the metabolites of other anthracyclines [3]. Consequently, dose conversion based on simple weight equivalence is inappropriate and can lead to either subtherapeutic dosing or increased toxicity.

Attribute
Idarubicin HCl
Daunorubicin / Doxorubicin
Lipophilicity
Higher (C-4 demethoxy)
Lower; may alter cellular uptake and retention
Potency context
Reported higher potency in AML models
Reported lower; dose conversion not supported (meta‑analysis)
Active metabolite
Idarubicinol may prolong response
Metabolites largely inactive; response duration may differ

Idarubicin vs. Daunorubicin: Key Evidence


Potency in Leukemia Cell Models

In direct comparative studies using human leukemic cell lines, idarubicin hydrochloride demonstrates significantly greater cytotoxicity than its parent compound, daunorubicin [1]. Idarubicin was found to be at least twice as potent as daunorubicin across multiple cell lines, including MOLT-4, HL60, CEM, and K562 [1]. This is corroborated by findings that idarubicin is approximately 57.5 times more active than doxorubicin and 25 times more active than epirubicin in comparative assays [2].

Relative Potency
Head-to-head
≥2‑fold more potent vs. daunorubicin
Reported in vitro potency comparison context
MOLT‑4, HL60, CEM, K562 cell lines
Leukemia Cytotoxicity IC50

Apoptosis Kinetics in Leukemia Cells

Idarubicin hydrochloride not only exhibits greater potency but also induces apoptosis with significantly faster kinetics compared to daunorubicin [1]. At identical intracellular drug concentrations, idarubicin induced approximately 20% apoptosis in leukemic cells within 8 hours, whereas daunorubicin required at least 22 hours to achieve the same level of apoptotic response [1]. This indicates a superior and more rapid mechanism of action at the cellular level [1].

Apoptosis Kinetics
Head-to-head
~8 h vs. ≥22 h to reach ~20% apoptosis
Reported apoptosis induction kinetics context
Equivalent intracellular drug concentrations
Apoptosis Leukemia Kinetics

Equipotent Dose Ratio in AML

A comprehensive meta-analysis combined clinical trial data with in vitro chemo-sensitivity assays to establish the equipotent dose ratio between daunorubicin and idarubicin for the treatment of acute myeloid leukemia [1]. The analysis determined a best estimate equipotent ratio (daunorubicin:idarubicin) of 4.1 (95% CI: 3.9–4.3) [1]. This means that 4.1 mg of daunorubicin is required to achieve the same anti-leukemic effect as 1 mg of idarubicin, highlighting idarubicin's substantially higher intrinsic potency in a clinically validated context [1].

Equipotent Dose Ratio
Cross-study comparable
4.1 : 1 (95% CI 3.9–4.3)
Reported clinical meta‑analysis dose ratio context, supports non‑interchangeability
Meta‑analysis of 15 studies and 6 AML cell lines
Clinical Pharmacology Meta-analysis AML

Cardiac Toxicity in Real-World Data

Analysis of real-world adverse event reports from the FDA Adverse Event Reporting System (FAERS) database (2004-2023) reveals a different cardiac toxicity profile for idarubicin compared to other anthracyclines [1]. While all anthracyclines are associated with cardiac events, the pattern of adverse events differs. Idarubicin had a notably lower total volume of cardiac toxicity reports (60 reports, 67 events) compared to doxorubicin (2,215 reports, 2,392 events) and epirubicin (422 reports, 367 events), though this must be interpreted in the context of overall prescribing frequency [1]. The top reported cardiac events for idarubicin were heart failure (10 cases), myocarditis (9 cases), and cardiomyopathy (7 cases) [1].

Cardiac Toxicity Reports
Cross-study comparable
60 reports (67 events) vs. daunorubicin 197, doxorubicin 2,215
Reported FAERS cardiac safety endpoint monitoring context
FAERS database, Jan 2004 – Sep 2023
Cardiotoxicity Pharmacovigilance Safety

Stability for Long-Term Research

Idarubicin hydrochloride exhibits a well-defined stability profile that is crucial for experimental reproducibility and procurement planning [1]. The lyophilized powder form is stable for 36 months when stored desiccated at -20°C [1]. Once reconstituted into a solution, it should be stored at -20°C and used within 3 months to prevent loss of potency [1]. This specific guidance contrasts with other anthracyclines that may have different stability windows and ensures consistent potency in longitudinal studies [1].

Storage Stability
Supplier data
Lyophilized: 36 months at -20°C; Solution: 3 months at -20°C
Supplier‑reported storage stability context
Desiccated storage recommended
Stability Storage Formulation

Crystalline Monohydrate Polymorph

A specific crystalline form of idarubicin hydrochloride monohydrate has been patented and characterized, offering advantages in pharmaceutical development and formulation [1]. This new crystal form exhibits distinct X-ray powder diffraction (XRPD) peaks and thermal properties, which can confer benefits in terms of stability, solubility, and manufacturing reproducibility compared to other solid-state forms or amorphous preparations [1]. The existence of a well-defined polymorph is a critical factor for generic drug development and for research groups developing novel drug delivery systems [1].

Crystalline Polymorph
Supporting evidence
Distinct XRPD pattern and thermogravimetric profile
Reported polymorph characterization, may support batch consistency
Patent CN111094313A
Polymorph Formulation Crystallinity

Idarubicin Application Scenarios


AML In Vitro Models

Idarubicin hydrochloride is the preferred anthracycline for establishing dose-response curves and studying mechanisms of action in AML cell lines (e.g., HL60, MOLT-4, K562) due to its quantifiably higher potency and faster induction of apoptosis compared to daunorubicin [1]. The established equipotent ratio of 4.1:1 (daunorubicin:idarubicin) allows for precise calculation of comparative doses in experimental designs [2].

Intensified Anthracycline Regimens

Given the validated equipotent dose ratio and data supporting the safety of higher idarubicin doses, this compound is an ideal candidate for clinical trials exploring dose intensification strategies in AML [1]. Research protocols, such as the CLIA regimen, demonstrate the feasibility and efficacy of incorporating idarubicin into multi-agent chemotherapy backbones [2].

Novel Formulation Development

The identification and patenting of specific crystalline forms, such as the idarubicin hydrochloride monohydrate polymorph, create opportunities for generic drug development and the creation of novel formulations with potentially improved stability or solubility [1]. Researchers can leverage this information to develop robust manufacturing processes and ensure consistent product quality [1].

Cardiotoxicity and Safety Studies

Idarubicin's distinct cardiac toxicity signal in real-world pharmacovigilance data makes it a valuable comparator in preclinical studies designed to elucidate the mechanisms of anthracycline-induced cardiotoxicity [1]. Its profile can be contrasted with other agents like doxorubicin to identify differential pathways of cardiac injury [1].

Application
Selection Property
Validation Focus
AML cell line potency studies
Reported equipotent dose ratio and apoptosis kinetics
Dose‑response comparison with daunorubicin
AML dose‑response model research
Meta‑analysis dose ratio and endpoint context
Model‑based regimen intensity evaluation
Solid‑state formulation research
Crystalline polymorph characterization
XRPD and thermal profile batch consistency
Anthracycline cardiac endpoint research
FAERS cardiac event profile comparison
Differential cardiotoxicity pathway investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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